(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride (3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride Potent, selective 5-HT2 receptor antagonist; displays some selectivity for 5-HT2A receptors (Ki = 1.6 nM). IC50 values are 2.2, 310, 2400, 3700, > 5000 and > 5000 nM for 5-HT2, α1-adrenergic, D2 dopamine, 5-HT1, 5-HT3 and β-adrenergic receptors respectively. Inhibits 5-HT-induced platelet aggregation and pressor responses in vivo.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004399
InChI: InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H/t19-,20-;/m1./s1
SMILES: CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl
Molecular Formula: C22H30ClNO3
Molecular Weight: 391.9 g/mol

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride

CAS No.:

Cat. No.: VC0004399

Molecular Formula: C22H30ClNO3

Molecular Weight: 391.9 g/mol

* For research use only. Not for human or veterinary use.

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride -

Molecular Formula C22H30ClNO3
Molecular Weight 391.9 g/mol
IUPAC Name (3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride
Standard InChI InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H/t19-,20-;/m1./s1
Standard InChI Key OUKRSTJUAQEATQ-GZJHNZOKSA-N
Isomeric SMILES CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl
SMILES CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl
Canonical SMILES CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C22H29NO3·HCl, molecular weight 391.9 g/mol) features a (3R,5R)-configured pyrrolidine ring substituted with a methyl group at position 1 and a hydroxymethyl group at position 3 . Two ethylene chains extend from the pyrrolidine core: one terminates in a phenoxy group connected to a 3-methoxyphenethyl moiety, while the other forms an ether linkage to a second phenethyl group. The hydrochloride salt enhances solubility in aqueous media, critical for in vitro and in vivo applications .

Stereochemical Significance

The (3R,5R) configuration ensures optimal spatial alignment for receptor binding. Computational modeling suggests that the R-configuration at both chiral centers positions the methoxyphenethyl group into a hydrophobic pocket of the 5-HT2A receptor, while the hydroxyl group forms hydrogen bonds with serine residues in the transmembrane domain .

Synthesis Pathways

The synthesis of R-96544 hydrochloride involves a multi-step sequence:

  • Pyrrolidine Ring Formation: Cyclization of a γ-amino alcohol precursor under acidic conditions yields the (3R,5R)-pyrrolidine scaffold.

  • Etherification: Nucleophilic substitution reactions attach phenoxy-ethyl chains to the pyrrolidine nitrogen and oxygen atoms.

  • Methoxyphenethyl Incorporation: A Williamson ether synthesis links the 3-methoxyphenethyl group to the phenolic oxygen .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity and stability .

Pharmacological Profile

Receptor Binding and Selectivity

R-96544 hydrochloride exhibits nanomolar affinity for 5-HT2A receptors (Ki = 1.6 nM) with marked selectivity over other serotonin receptor subtypes and adrenergic/dopaminergic receptors :

Receptor SubtypeIC50 (nM)Selectivity Ratio (vs. 5-HT2A)
5-HT2A2.21
α1-Adrenergic310141
D2 Dopamine2,4001,091
5-HT13,7001,682

This selectivity profile minimizes off-target effects in experimental models, making it superior to earlier 5-HT2A antagonists like ketanserin (which exhibits α1-adrenergic activity at therapeutic doses) .

Inhibition of Platelet Aggregation

R-96544 hydrochloride potently inhibits serotonin-induced platelet aggregation (IC50 = 12 nM in human platelet-rich plasma) . This activity stems from blockade of 5-HT2A receptors on platelet membranes, which normally mediate ADP release and thromboxane A2 synthesis during clot formation .

Therapeutic and Research Applications

Neurological Disorders

The compound’s ability to cross the blood-brain barrier enables applications in:

  • Depression: Preclinical studies suggest that 5-HT2A antagonism enhances the efficacy of SSRIs by preventing serotonin-induced receptor desensitization .

  • Schizophrenia: R-96544 reduces hallucinogen-induced locomotor activity in rats, mimicking the effects of atypical antipsychotics like clozapine .

Cardiovascular Research

R-96544 is used to isolate 5-HT2A-mediated vasoconstrictive responses in isolated aortic rings, providing a tool to study hypertension pathophysiology . Its antiplatelet effects also suggest potential in preventing thrombotic events, though clinical trials are pending.

Comparative Analysis with Related Compounds

CompoundTarget Receptor (Ki, nM)Selectivity IssuesClinical Use
R-96544 HCl5-HT2A (1.6)Minimal α1/D2 activityResearch tool
Ketanserin5-HT2A (2.1), α1 (30)Hypertension due to α1 blockadeHypertension (limited)
Ritanserin5-HT2A (0.5), 5-HT2C (3)5-HT2C off-target effectsInvestigational

R-96544’s uniqueness lies in its >100-fold selectivity for 5-HT2A over α1-adrenergic receptors, addressing a key limitation of ketanserin .

Future Directions

  • Structural Optimization: Modifying the methoxyphenyl group to improve blood-brain barrier penetration could enhance CNS efficacy.

  • Disease Models: Testing in transgenic mice expressing human 5-HT2A receptors may validate translational potential.

  • Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized and are essential for preclinical development.

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